1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
Description
Properties
IUPAC Name |
2-methyl-5-[[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-9-23-15(18-12)3-4-16(21-23)24-11-14-5-7-22(8-6-14)10-17-20-19-13(2)25-17/h3-4,9,14H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOSWQJLLRUBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)CC4=NN=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a piperidine core substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group and a 2-methylimidazo[1,2-b]pyridazin-6-yl ether. Its structural complexity suggests multiple sites for interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles , including the oxadiazolyl component of our compound, exhibit significant antimicrobial properties. A comparative study highlighted that various oxadiazole derivatives possess activities against a range of pathogens, including bacteria and fungi .
Anticancer Activity
The incorporation of the imidazo[1,2-b]pyridazine moiety is particularly noteworthy as this class of compounds has demonstrated promising anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
The oxadiazole-containing compounds have been linked to neuroprotective effects, particularly in models of neurodegenerative diseases. Some studies suggest that these compounds may inhibit tau-mediated neurodegeneration, which is crucial in conditions like Alzheimer's disease . The potential for tauopathies treatment represents a significant area for further research.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as cholinesterases, which are important in neurotransmission and are often targeted in neurodegenerative disease therapies .
- Receptor Interaction : The structural components allow for potential interactions with various receptors involved in cancer progression and antimicrobial activity. For instance, the imidazo moiety may facilitate binding to specific targets involved in tumor growth regulation.
- Oxidative Stress Modulation : The antioxidant properties associated with oxadiazole derivatives may help mitigate oxidative stress-related damage in cells, providing a protective effect against various diseases .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related oxadiazole derivative in vitro against several cancer cell lines. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating potent cytotoxicity against these cells .
Study 2: Neuroprotective Properties
In a model simulating Alzheimer's disease pathology, an oxadiazole derivative demonstrated significant neuroprotective effects by reducing tau phosphorylation levels and improving cognitive function in treated animals compared to controls .
Research Findings Summary Table
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 384.48 g/mol. The presence of both oxadiazole and imidazo groups in its structure suggests potential reactivity and biological activity, making it a candidate for further investigation in drug development.
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the 5-methyl-1,3,4-oxadiazol-2-yl moiety into the piperidine framework may enhance the cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties
- Neuroprotective Effects
Pharmacological Insights
- Mechanism of Action
- Formulation Development
Material Science Applications
- Polymer Chemistry
- Sensors and Electronics
Case Studies and Research Findings
Preparation Methods
Preparation of 2-Methylpiperidine-1-carbohydrazide
Piperidine-2-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride, which reacts with hydrazine hydrate in anhydrous ethanol to yield 2-methylpiperidine-1-carbohydrazide.
Cyclization to 1-[(5-Methyl-1,3,4-Oxadiazol-2-yl)methyl]piperidine
The hydrazide undergoes cyclization with acetyl chloride in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration to form the oxadiazole ring.
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| Hydrazide | 10 mmol |
| Acetyl chloride | 12 mmol |
| POCl₃ | 15 mL |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 78% |
The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and confirmed by H NMR (δ 2.35 ppm, singlet, CH₃-oxadiazole) and ESI-MS ([M+H]⁺ at m/z 196.2).
Synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-ol
The imidazopyridazine core is constructed using a halogenated pyridazine precursor.
Bromination of 3-Amino-6-chloropyridazine
3-Amino-6-chloropyridazine reacts with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to introduce a bromine at position 3.
Cyclocondensation with α-Bromoketone
The brominated pyridazine reacts with 1-bromo-2-propanone in the presence of sodium bicarbonate (NaHCO₃) in refluxing ethanol (12 hours), forming 2-methylimidazo[1,2-b]pyridazine. Hydrolysis of the 6-chloro substituent using aqueous NaOH (10%) at 60°C yields 2-methylimidazo[1,2-b]pyridazin-6-ol.
Key Spectral Data
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H NMR (DMSO-d₆): δ 8.12 (s, 1H, H-5), 7.89 (d, 1H, H-3), 2.65 (s, 3H, CH₃).
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ESI-MS: [M+H]⁺ at m/z 162.1.
Coupling of Fragments via Ether Linkage
The oxadiazole-piperidine and imidazopyridazine fragments are connected using a Williamson ether synthesis.
Chloromethylation of the Piperidine-Oxadiazole Intermediate
The piperidine nitrogen is protected with a Boc group, followed by chloromethylation at the 4-position using paraformaldehyde and HCl gas in dioxane. Deprotection with trifluoroacetic acid (TFA) yields 4-(chloromethyl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine.
Nucleophilic Substitution with Imidazopyridazin-6-ol
The chloromethyl intermediate reacts with 2-methylimidazo[1,2-b]pyridazin-6-ol in the presence of potassium carbonate (K₂CO₃) in DMF at 90°C for 24 hours. The reaction proceeds via an SN2 mechanism, forming the ether linkage.
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2 equiv) |
| Temperature | 90°C |
| Time | 24 hours |
| Yield | 65% |
Purification and Analytical Validation
The crude product is purified via column chromatography (CH₂Cl₂/MeOH, 95:5) and recrystallized from ethanol.
Characterization Data
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H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5 imidazopyridazine), 7.95 (d, 1H, H-3 imidazopyridazine), 4.55 (s, 2H, OCH₂piperidine), 3.72 (m, 2H, NCH₂oxadiazole), 2.98 (m, 2H, piperidine-H), 2.55 (s, 3H, CH₃-imidazopyridazine), 2.32 (s, 3H, CH₃-oxadiazole).
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ESI-HRMS : [M+H]⁺ calculated for C₁₉H₂₄N₆O₂: 385.1984; found: 385.1989.
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HPLC Purity : 98.2% (C18 column, acetonitrile/water, 70:30).
Challenges and Optimization
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Regioselectivity in Imidazopyridazine Formation : Use of 3-bromo-6-chloropyridazine ensured cyclization at the correct position, minimizing byproducts.
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Ether Bond Stability : Elevated temperatures in DMF prevented hydrolysis during coupling.
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Scalability : Gram-scale synthesis of the imidazopyridazine fragment achieved 76% yield under optimized conditions .
Q & A
Q. What are the recommended synthetic pathways for preparing 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine?
The synthesis involves multi-step reactions:
- Step 1: Prepare the 5-methyl-1,3,4-oxadiazole moiety by cyclizing carboxylic acid derivatives (e.g., using hydrazine and carbon disulfide under reflux with KOH in ethanol) .
- Step 2: Synthesize the 2-methylimidazo[1,2-b]pyridazine fragment via condensation of aminopyridazine with α-bromo ketones or via microwave-assisted cyclization for higher efficiency .
- Step 3: Link the fragments to the piperidine core. For oxadiazole attachment, use nucleophilic substitution (e.g., LiH in DMF to couple oxadiazole-thiols with bromomethyl intermediates) . For the imidazo-pyridazine-oxy group, employ Mitsunobu conditions (DIAD, PPh₃) to couple hydroxylated imidazo-pyridazine with a hydroxymethyl-piperidine precursor .
- Purification: Monitor reaction progress via TLC and isolate products via precipitation (ice-cold water) or column chromatography .
Q. How is structural confirmation achieved for this compound?
Use a combination of spectral techniques:
- IR Spectroscopy: Confirm functional groups (e.g., C=N stretch of oxadiazole at ~1600 cm⁻¹, C-O-C stretch of the ether linkage at ~1200 cm⁻¹) .
- ¹H/¹³C NMR: Identify piperidine protons (δ 1.5–3.0 ppm), oxadiazole methyl (δ 2.5 ppm), and imidazo-pyridazine aromatic protons (δ 7.0–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry (EI-MS/ESI-MS): Verify molecular ion peaks and fragmentation patterns (e.g., loss of methyl groups or oxadiazole ring cleavage) .
Q. What preliminary biological assays are relevant for evaluating this compound?
- Antimicrobial Screening: Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to test oxadiazole-mediated inhibition .
- Antiparasitic Activity: Assess antitrypanosomal/antileishmanial activity via in vitro assays (e.g., Alamar Blue viability tests against Trypanosoma cruzi or Leishmania donovani), given structural similarities to imidazo-pyridazine derivatives in .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of oxadiazole and imidazo-pyridazine moieties?
- Solvent/Catalyst Screening: Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions. Test alternatives to LiH (e.g., NaH or K₂CO₃) for milder conditions .
- Temperature Control: Perform reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate coupling and improve regioselectivity .
- Byproduct Analysis: Use HPLC-MS to detect impurities (e.g., unreacted intermediates) and adjust stoichiometric ratios (e.g., 1.2:1 nucleophile:electrophile) .
Q. How do structural modifications (e.g., methyl group placement) impact bioactivity?
- SAR Studies: Synthesize analogs with:
- Varied oxadiazole substituents (e.g., 5-ethyl instead of 5-methyl) to assess steric effects on antibacterial activity .
- Alternative heterocycles (e.g., triazoles replacing oxadiazoles) to compare π-π stacking interactions in target binding .
- Computational Modeling: Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities for bacterial DNA gyrase or parasitic enzymes .
Q. How should contradictory spectral or bioassay data be resolved?
- Spectral Contradictions: Re-examine NMR sample preparation (e.g., deuterated solvent purity, concentration effects). Use heteronuclear experiments (HMBC) to confirm ambiguous assignments .
- Bioassay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria, amphotericin B for parasites) to validate results .
Q. What advanced analytical techniques can characterize degradation products or metabolites?
- LC-HRMS/MS: Identify hydrolytic degradation products (e.g., oxadiazole ring opening) under accelerated stability conditions (40°C/75% RH) .
- X-ray Crystallography: Resolve crystal structures of co-crystallized compounds with target enzymes to elucidate binding modes .
Methodological Notes
- Key References: Prioritize synthesis protocols from –3 and biological evaluation frameworks from .
- Data Integrity: Cross-validate spectral and bioassay data using orthogonal methods (e.g., NMR + HRMS, in vitro + in silico assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
